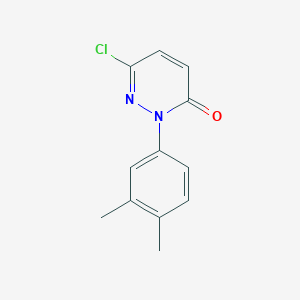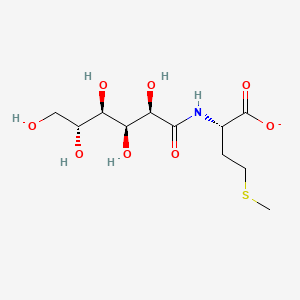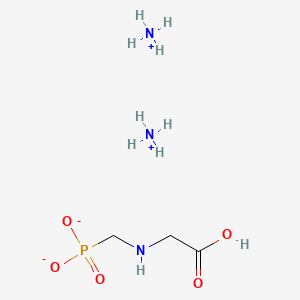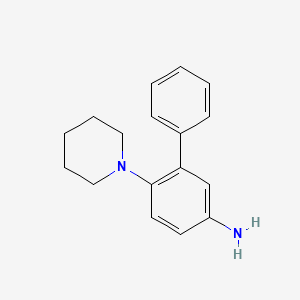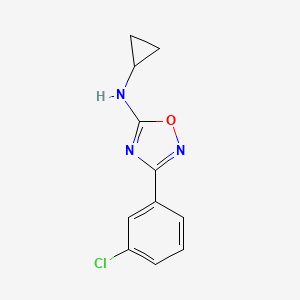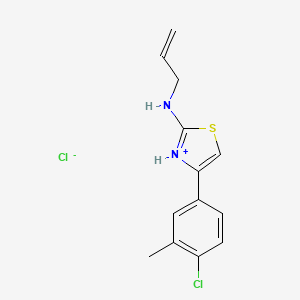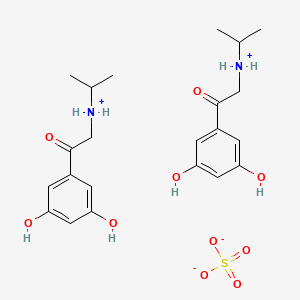![molecular formula C11H14BrNO B1438613 N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine CAS No. 1152928-07-8](/img/structure/B1438613.png)
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine
Descripción general
Descripción
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine: is a chemical compound with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with bromine and methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine typically involves the following steps:
Bromination: The starting material, 4-methoxybenzylamine, undergoes bromination to introduce the bromine atom at the 3-position of the benzene ring.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor under specific reaction conditions to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound may be used to study the effects of cyclopropane-containing amines on biological systems, including their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
- N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine
- Methyl 3-bromo-4-methoxybenzoate
- N-Methyl 4-bromo-3-methoxybenzamide
Comparison: this compound is unique due to the presence of both the cyclopropane ring and the amine group, which confer distinct chemical and biological properties. In contrast, similar
Propiedades
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-2-8(6-10(11)12)7-13-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWLSASPLVQPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


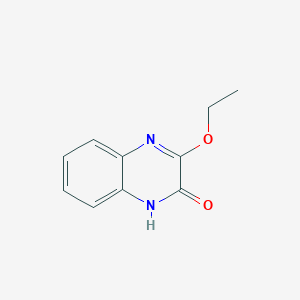
![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)


![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)
![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)
